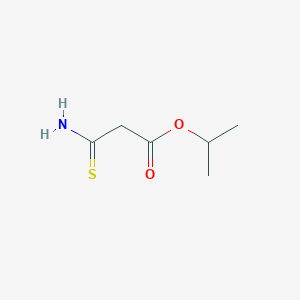

Propan-2-yl 2-carbamothioylacetate

Description

Propan-2-yl 2-carbamothioylacetate is an organosulfur compound featuring an isopropyl ester group linked to an acetate backbone, with a carbamothioyl (NH2C(S)-) substituent at the alpha position. This thiourea derivative is structurally characterized by its thioamide functional group, which confers unique chemical reactivity, such as hydrogen-bonding capacity and metal coordination properties.

Properties

IUPAC Name |

propan-2-yl 3-amino-3-sulfanylidenepropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-4(2)9-6(8)3-5(7)10/h4H,3H2,1-2H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUXDPDNKFPACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-carbamothioylacetate typically involves the reaction of isopropyl acetate with thiourea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-carbamothioylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically carried out in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Halides, amines; reactions are conducted in polar solvents such as water or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, substituted amines

Scientific Research Applications

Propan-2-yl 2-carbamothioylacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-carbamothioylacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

This compound

- Functional Group : Carbamothioyl (NH2C(S)-).

- Reactivity : The thiourea moiety enables metal chelation and hydrogen bonding, making it relevant in catalysis or bioactive molecule design.

Methyl 2-Propan-2-ylsulfonylacetate (CAS 112810-02-3)

Propan-2-yl 2-Dimethoxyphosphinothioylsulfanyl-2-phenylacetate

- Functional Group : Phosphorodithioate (PS2).

- Reactivity: Combines phosphorus and sulfur for pesticidal activity (e.g., organophosphate-like action). The phenyl group adds lipophilicity, influencing bioavailability .

Propan-2-yl 2,3,5,6-Tetramethylbenzenesulfonate

- Functional Group : Sulfonate (SO3).

- Reactivity: Bulky aromatic sulfonate group enhances steric hindrance, affecting crystallization (monoclinic system, P121/n space group) and solubility .

Physicochemical Properties

*Theoretical values based on structural analogs.

Biological Activity

Overview of Propan-2-yl 2-carbamothioylacetate

This compound, also known as isopropyl carbamothioylacetate, is a compound that falls within the category of thioesters. Thioesters are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's structure suggests potential interactions with biological systems due to the presence of both thioamide and ester functional groups.

1. Antimicrobial Properties

Thioester compounds often exhibit significant antimicrobial activity. Research has shown that similar thioesters can inhibit the growth of various bacterial strains. For instance, studies have indicated that thioesters can disrupt bacterial cell wall synthesis or interfere with protein synthesis, leading to cell death.

2. Antifungal Activity

Compounds with thioester functionalities have also been explored for their antifungal properties. The mechanism typically involves the disruption of fungal cell membranes or inhibition of key enzymatic pathways necessary for fungal survival.

3. Anticancer Potential

Some thioester derivatives have demonstrated cytotoxic effects against cancer cell lines in vitro. The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation. Research into the structure-activity relationship (SAR) of these compounds often reveals that modifications to the thioester moiety can enhance or diminish biological activity.

4. Enzyme Inhibition

Thioesters may act as enzyme inhibitors, particularly in metabolic pathways involving acyl-CoA derivatives. This inhibition can have downstream effects on lipid metabolism and energy production within cells.

Case Study 1: Antimicrobial Activity Assessment

In a study assessing various thioester compounds, a series of derivatives were synthesized and tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that certain modifications to the propan-2-yl group enhanced antimicrobial efficacy, highlighting the importance of structural variations in biological activity.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Thioester A | 64 | 32 |

| Thioester B | 16 | 8 |

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate investigation focused on the cytotoxic effects of various thioesters on human cancer cell lines (e.g., HeLa, MCF-7). This compound was found to induce apoptosis at concentrations above 50 µM after 24 hours of exposure.

| Treatment Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF-7) |

|---|---|---|

| Control | 100 | 100 |

| 10 | 90 | 95 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.